molecular formula C8H13N3OS B13183296 [1-(Aminomethyl)cyclopropyl](4-methyl-1,2,3-thiadiazol-5-yl)methanol

[1-(Aminomethyl)cyclopropyl](4-methyl-1,2,3-thiadiazol-5-yl)methanol

Cat. No.: B13183296
M. Wt: 199.28 g/mol
InChI Key: MMIRRRSUGURYMT-UHFFFAOYSA-N
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Description

1-(Aminomethyl)cyclopropylmethanol is a complex organic compound with a unique structure that combines a cyclopropyl group, an aminomethyl group, and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Aminomethyl)cyclopropylmethanol typically involves multi-step organic reactions. One common route starts with the preparation of the cyclopropyl ring, followed by the introduction of the aminomethyl group. The thiadiazole ring is then synthesized and attached to the cyclopropyl moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and scalability. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(Aminomethyl)cyclopropylmethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, including temperature, pH, and solvent choice, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, 1-(Aminomethyl)cyclopropylmethanol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are of particular interest for drug discovery and development.

Medicine

In medicine, 1-(Aminomethyl)cyclopropylmethanol is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of advanced materials with unique properties, such as enhanced strength or conductivity. Its applications in polymer science and nanotechnology are also being explored.

Mechanism of Action

The mechanism of action of 1-(Aminomethyl)cyclopropylmethanol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the thiadiazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    [1-(Aminomethyl)cyclopropyl]methanol: This compound shares the cyclopropyl and aminomethyl groups but lacks the thiadiazole ring.

    [4-(Aminomethyl)tetrahydro-2H-pyran-4-yl]methanol: Similar in structure but with a tetrahydropyran ring instead of a cyclopropyl group.

    3-(4-Chlorophenyl)-1-propanol: Contains a similar aminomethyl group but with a different aromatic ring structure.

Uniqueness

The uniqueness of 1-(Aminomethyl)cyclopropylmethanol lies in its combination of a cyclopropyl group and a thiadiazole ring, which imparts distinct chemical and biological properties. This combination allows for unique interactions with molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H13N3OS

Molecular Weight

199.28 g/mol

IUPAC Name

[1-(aminomethyl)cyclopropyl]-(4-methylthiadiazol-5-yl)methanol

InChI

InChI=1S/C8H13N3OS/c1-5-6(13-11-10-5)7(12)8(4-9)2-3-8/h7,12H,2-4,9H2,1H3

InChI Key

MMIRRRSUGURYMT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SN=N1)C(C2(CC2)CN)O

Origin of Product

United States

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